![molecular formula C12H15NO B1314156 (4-Tert-butyl-phenoxy)acetonitrile CAS No. 50635-24-0](/img/structure/B1314156.png)
(4-Tert-butyl-phenoxy)acetonitrile
Overview
Description
“(4-Tert-butyl-phenoxy)acetonitrile” is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “(4-Tert-butyl-phenoxy)acetonitrile” consists of a tert-butyl group attached to a phenyl ring, which is connected to an acetonitrile group through an oxygen atom . The InChI representation of the molecule is InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3
.
Physical And Chemical Properties Analysis
“(4-Tert-butyl-phenoxy)acetonitrile” has a molecular weight of 189.25 g/mol . It has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has three rotatable bonds . Its exact mass and monoisotopic mass are 189.115364102 g/mol . Its topological polar surface area is 33 Ų . It has 14 heavy atoms .
Scientific Research Applications
Organic Synthesis
“(4-Tert-butyl-phenoxy)acetonitrile” is used as an important intermediate in organic synthesis . It’s commonly used as an organic solvent and its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Electrochemical Conversions
In the field of electrochemical conversions involving acetonitrile, it has become a powerful tool due to its good conductivity and environmentally friendly features . It’s used to afford nitrogen-containing compounds or nitrile-containing compounds .
Cascade Radical Cyclization of Alkynes and Alkenes
Acetonitrile is used in cascade radical cyclization of alkynes and alkenes . This is another method to provide nitrile-containing products .
Non-Linear Optical Absorption
“(4-Tert-butyl-phenoxy)phthalocyanine” isomers have been synthesized and characterized for their non-linear optical properties . The second-order nonlinear optical properties of the phthalocyanine isomers were investigated using the Z-scan technique .
Photovoltaic Energy Conversion
Phthalocyanines, which “(4-Tert-butyl-phenoxy)phthalocyanine” is a type of, have been utilized in photovoltaic energy conversion . This is due to its network of p-conjugated delocalized electrons .
Photodynamic Therapy
Phthalocyanines are also used in photodynamic therapy . This involves the use of light and a photosensitizing chemical substance to kill cancer cells .
Mechanism of Action
Target of Action
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known that the compound is involved in reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s involvement in reactions at the benzylic position suggests that it may influence pathways related to free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
Given its use in proteomics research , it may influence protein structure or function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Tert-butyl-phenoxy)acetonitrile. For instance, the compound is a liquid at room temperature , suggesting that temperature may influence its physical state and potentially its biological activity.
Safety and Hazards
Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of “(4-Tert-butyl-phenoxy)acetonitrile”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured. All sources of ignition should be removed. Personnel should be evacuated to safe areas in case of a spill or leak .
properties
IUPAC Name |
2-(4-tert-butylphenoxy)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVAATCQZHQGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505395 | |
Record name | (4-tert-Butylphenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50635-24-0 | |
Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50635-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-tert-Butylphenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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